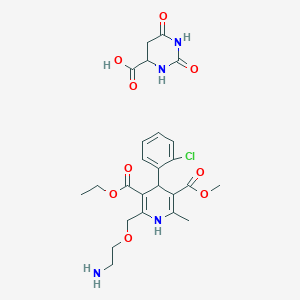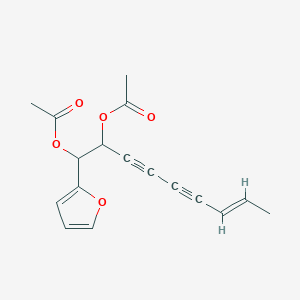![molecular formula C26H21ClN2O4 B12299448 3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-7-chloro-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorine atom at the 7-position of the indole ring. This modification enhances its utility in peptide synthesis and other chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-7-chloro-L-tryptophan typically involves the protection of the amino group of 7-chloro-L-tryptophan with the Fmoc group. This can be achieved through the reaction of 7-chloro-L-tryptophan with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for N-Fmoc-7-chloro-L-tryptophan involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high yield and purity, making the compound suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-7-chloro-L-tryptophan undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other functional groups.
Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides during peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents like carbodiimides (e.g., DIC) and bases (e.g., DIPEA) are used to facilitate the coupling process.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Coupling Reactions: Peptides or peptide fragments with N-Fmoc-7-chloro-L-tryptophan incorporated into their sequence.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-7-chloro-L-tryptophan is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of N-Fmoc-7-chloro-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-tryptophan: Similar structure but lacks the chlorine atom at the 7-position.
N-Fmoc-5-chloro-L-tryptophan: Chlorine atom at the 5-position instead of the 7-position.
N-Fmoc-7-aza-L-tryptophan: Contains a nitrogen atom in place of the carbon at the 7-position.
Uniqueness
N-Fmoc-7-chloro-L-tryptophan is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of specialized peptides and proteins .
Eigenschaften
Molekularformel |
C26H21ClN2O4 |
|---|---|
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
3-(7-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21ClN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI-Schlüssel |
AURCQLTXXIAGBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12299367.png)

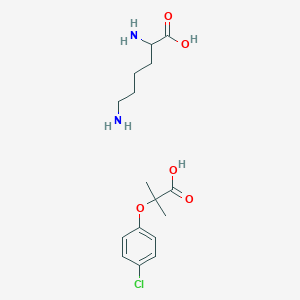
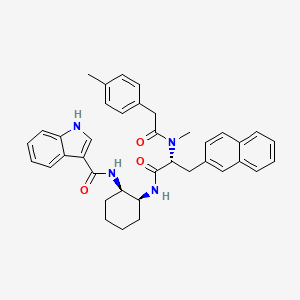
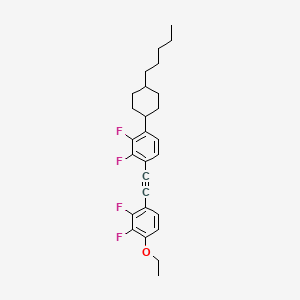
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)

![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)
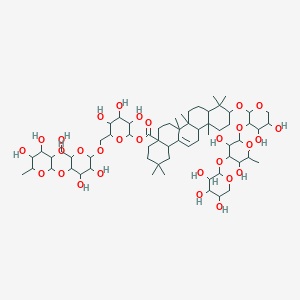
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
